molecular formula C14H18N2 B6326342 1-(4-Ethynylbenzyl)-4-methylpiperazine CAS No. 933986-40-4

1-(4-Ethynylbenzyl)-4-methylpiperazine

Cat. No. B6326342
CAS RN: 933986-40-4
M. Wt: 214.31 g/mol
InChI Key: XIMCFAYSUUEMGV-UHFFFAOYSA-N
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Description

“1-(4-Ethynylbenzyl)-4-methylpiperazine” is a compound that consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. This piperazine ring is substituted at one position by a methyl group (CH3-) and at the opposite position by an ethynylbenzyl group. The ethynylbenzyl group consists of a benzene ring with an ethynyl group (-C≡CH) and a methyl group (-CH2-) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a basic (alkaline) property to the molecule, while the ethynyl group introduces acidity. The benzyl group is a common structural motif in many organic compounds and drugs, and it can influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could confer basicity, while the ethynyl group could confer acidity .

Scientific Research Applications

Cyclization and Synthesis Methods

Piperazine derivatives are frequently used as intermediates in the synthesis of medicinal drugs. A study by Kushakova et al. (2004) highlighted the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine, leading to efficient methods for isolating compounds like 1-Amino-4-methylpiperazine, which is closely related to the core structure of interest (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004). This demonstrates the chemical's role in the synthesis of new pharmaceuticals.

Molecular Analysis and Characterization

Detailed molecular analysis such as NBO, HOMO, LUMO, and vibrational spectra (FTIR and FT Raman) of related piperazine compounds have been performed to understand their electronic properties and reactivity. Mahalakshmi and Balachandran (2015) carried out quantum chemical calculations and spectroscopic analysis on 1-Amino-4-methylpiperazine, providing insights into its electronic exchange interaction, charge delocalization, and molecular geometry (Mahalakshmi & Balachandran, 2015).

Anticancer Activity and Metabolism Studies

Jiang et al. (2007) studied the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile, revealing extensive metabolism and identification of major metabolites. This research underlines the therapeutic potential and metabolic pathways of piperazine derivatives in anticancer applications (Jiang et al., 2007).

Hydrogen-Bonding and Crystal Structures

Research on multi-component hydrogen-bonding organic salts formed from 1-methylpiperazine with aromatic carboxylic acids by Yu et al. (2015) showcased the ability of piperazine derivatives to form diverse 3D net supramolecular architectures through robust hydrogen-bond interactions. This highlights their significance in the development of new materials and understanding molecular interactions (Yu et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many piperazine derivatives are used as drugs and their mechanisms of action involve interactions with biological targets such as receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Standard safety precautions for handling chemicals should always be followed .

properties

IUPAC Name

1-[(4-ethynylphenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-3-13-4-6-14(7-5-13)12-16-10-8-15(2)9-11-16/h1,4-7H,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMCFAYSUUEMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethynylbenzyl)-4-methylpiperazine

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